molecular formula C14H10ClNO4 B6408979 3-(3-Carbamoyl-4-chlorophenyl)-5-hydroxybenzoic acid, 95% CAS No. 1262005-10-6

3-(3-Carbamoyl-4-chlorophenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6408979
CAS RN: 1262005-10-6
M. Wt: 291.68 g/mol
InChI Key: WIMDOOBNECXWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Carbamoyl-4-chlorophenyl)-5-hydroxybenzoic acid, also known as 3CC-5HBA, is a synthetic organic compound that has been used in various scientific research applications. It is a white, crystalline solid with a molecular weight of 319.8 g/mol and a melting point of 166-168°C. This compound has been studied for its potential use in the synthesis of pharmaceuticals and other compounds, as well as its biochemical and physiological effects on cells and organisms. In

Scientific Research Applications

3-(3-Carbamoyl-4-chlorophenyl)-5-hydroxybenzoic acid, 95% has been used in various scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the metabolism of various neurotransmitters and drugs, and its inhibition has been studied for its potential therapeutic effects in the treatment of neurological disorders. In addition, 3-(3-Carbamoyl-4-chlorophenyl)-5-hydroxybenzoic acid, 95% has been used in studies of the pharmacological properties of various compounds, as well as in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Carbamoyl-4-chlorophenyl)-5-hydroxybenzoic acid, 95% is not fully understood. However, it is thought to act by inhibiting the activity of MAO-B, which is involved in the metabolism of various neurotransmitters and drugs. By inhibiting MAO-B, 3-(3-Carbamoyl-4-chlorophenyl)-5-hydroxybenzoic acid, 95% may increase the levels of these neurotransmitters and drugs in the body, which could potentially have therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Carbamoyl-4-chlorophenyl)-5-hydroxybenzoic acid, 95% are not fully understood. However, it is thought to act by inhibiting the activity of MAO-B, which is involved in the metabolism of various neurotransmitters and drugs. By inhibiting MAO-B, 3-(3-Carbamoyl-4-chlorophenyl)-5-hydroxybenzoic acid, 95% may increase the levels of these neurotransmitters and drugs in the body, which could potentially have therapeutic effects. In addition, 3-(3-Carbamoyl-4-chlorophenyl)-5-hydroxybenzoic acid, 95% has been studied for its potential use in the synthesis of pharmaceuticals.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-Carbamoyl-4-chlorophenyl)-5-hydroxybenzoic acid, 95% in lab experiments include its low cost, ease of synthesis, and its ability to inhibit MAO-B. However, there are some limitations to using this compound in lab experiments, such as its instability at high temperatures and its potential toxicity. It is important to use this compound with caution and in accordance with safety protocols.

Future Directions

There are a number of potential future directions for the use of 3-(3-Carbamoyl-4-chlorophenyl)-5-hydroxybenzoic acid, 95%. These include further research into its mechanism of action, its potential therapeutic effects, and its use in the synthesis of pharmaceuticals. In addition, further research could be done into its biochemical and physiological effects on cells and organisms, as well as its potential toxicity and other safety concerns. Finally, further research could be done into the development of more efficient and cost-effective synthesis methods for 3-(3-Carbamoyl-4-chlorophenyl)-5-hydroxybenzoic acid, 95%.

Synthesis Methods

The synthesis of 3-(3-Carbamoyl-4-chlorophenyl)-5-hydroxybenzoic acid, 95% is a multi-step process that begins with the formation of 3-chlorobenzoyl chloride from benzoyl chloride and thionyl chloride. This is followed by the reaction of 3-chlorobenzoyl chloride with N-methylimidazole to form 3-(3-chlorophenyl)-5-methylimidazol-4-carboxylic acid. Finally, this compound is reacted with hydroxylamine hydrochloride to form 3-(3-carbamoyl-4-chlorophenyl)-5-hydroxybenzoic acid.

properties

IUPAC Name

3-(3-carbamoyl-4-chlorophenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c15-12-2-1-7(6-11(12)13(16)18)8-3-9(14(19)20)5-10(17)4-8/h1-6,17H,(H2,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMDOOBNECXWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(=O)O)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691583
Record name 3'-Carbamoyl-4'-chloro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Carbamoyl-4-chlorophenyl)-5-hydroxybenzoic acid

CAS RN

1262005-10-6
Record name 3'-Carbamoyl-4'-chloro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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